molecular formula C14H15N3O2S2 B5835059 N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No. B5835059
M. Wt: 321.4 g/mol
InChI Key: VTJXABDQSDEHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have several interesting properties that make it a promising candidate for use in various fields.

Mechanism of Action

The mechanism of action of N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the invasion and metastasis of cancer cells. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been found to have several biochemical and physiological effects. Some of these effects include:
1. Anti-cancer activity: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective activity: This compound has been shown to protect neurons from oxidative stress and inflammation.
3. Cardioprotective activity: This compound has been shown to protect the heart from ischemia-reperfusion injury and reduce the risk of myocardial infarction.

Advantages and Limitations for Lab Experiments

N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: The synthesis method for this compound yields high purity of the desired product.
2. Multiple applications: This compound has been studied for its potential applications in various fields.
3. Promising properties: This compound has been found to have several interesting properties that make it a promising candidate for use in scientific research.
Some of the limitations include:
1. Limited information: The mechanism of action of this compound is not fully understood.
2. Limited availability: This compound may not be readily available in some labs.
3. Limited toxicity information: The toxicity of this compound has not been well studied.

Future Directions

There are several future directions for the study of N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide. Some of these include:
1. Development of anti-cancer drugs: This compound has been suggested as a potential candidate for the development of anti-cancer drugs.
2. Development of drugs for neurological disorders: This compound has been suggested as a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Development of drugs for cardiovascular diseases: This compound has been suggested as a potential candidate for the development of drugs for the treatment of cardiovascular diseases.
4. Further study of the mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
5. Toxicity studies: More studies are needed to determine the toxicity of this compound.

Synthesis Methods

The synthesis of N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromoacetone followed by reaction with 3-phenylpropanoic acid. The final product is obtained after purification by column chromatography. This method has been reported to yield high purity and high yield of the desired product.

Scientific Research Applications

N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been studied for its potential applications in scientific research. It has been found to have several interesting properties that make it a promising candidate for use in various fields. Some of the areas where this compound has been studied include:
1. Cancer Research: N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been suggested as a potential candidate for the development of anti-cancer drugs.
2. Neurological Disorders: N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and inflammation. This compound has been suggested as a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been found to have cardioprotective properties. It has been shown to protect the heart from ischemia-reperfusion injury and reduce the risk of myocardial infarction. This compound has been suggested as a potential candidate for the development of drugs for the treatment of cardiovascular diseases.

properties

IUPAC Name

N-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-10(18)9-20-14-17-16-13(21-14)15-12(19)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJXABDQSDEHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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